
2-(Chloromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
properties
IUPAC Name |
2-(chloromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJQMUQRTCGSFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449180 |
Source


|
| Record name | 2-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)aniline | |
CAS RN |
114059-99-3 |
Source


|
| Record name | 2-chloromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 2-(chloromethyl)aniline participate in the synthesis of complex heterocycles?
A: 2-(Chloromethyl)aniline serves as a precursor to reactive aza-o-quinone methides. These intermediates readily undergo [, ] cycloaddition reactions with various nucleophiles, such as indoles [] and benzofurans []. This reactivity enables the construction of diverse heterocyclic scaffolds, including tetrahydro-5H-indolo[2,3-b]quinolines [] and tetrahydrobenzofuro[3,2-b]quinolines [], through efficient copper-catalyzed cascade reactions.
Q2: What are the advantages of using 2-(chloromethyl)aniline in these reactions compared to other synthetic approaches?
A2: Employing 2-(chloromethyl)aniline offers several benefits:
- Broad Substrate Scope: The methodology tolerates a wide range of functional groups on both the 2-(chloromethyl)aniline and the reacting partner (e.g., indoles, benzofurans), enabling the synthesis of diversely substituted heterocycles [, ].
Q3: What is the role of the copper catalyst in these reactions?
A: While the exact mechanism is still under investigation, evidence suggests that the copper catalyst facilitates the formation of a radical intermediate from 2-(chloromethyl)aniline []. This radical then adds to the double bond of the reacting partner (e.g., indole, benzofuran), triggering a cyclization cascade that ultimately leads to the desired heterocyclic product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3Ar)-2-methyl-3a,4,5,6-tetrahydro-3H-pyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B37910.png)

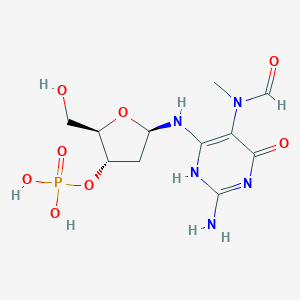
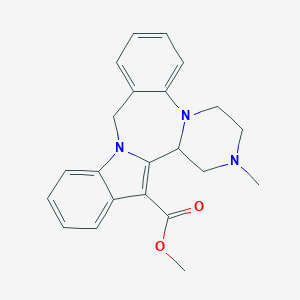
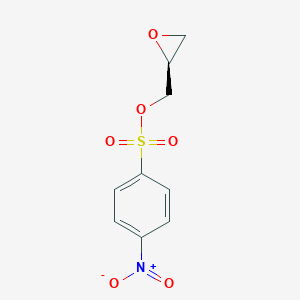
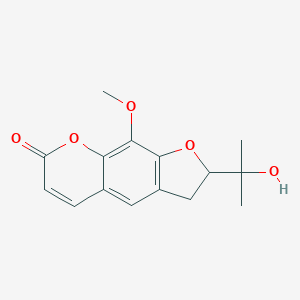

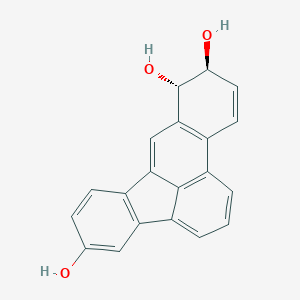
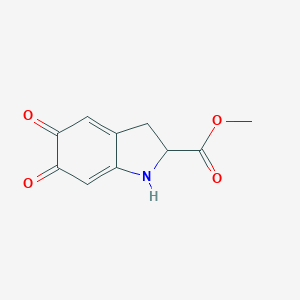
![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)

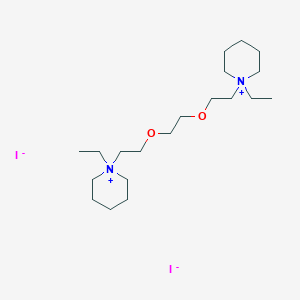
![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)